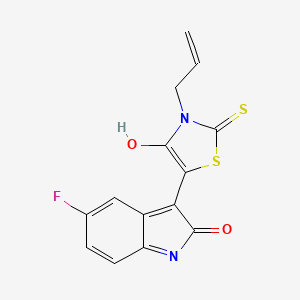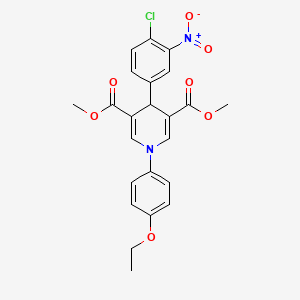![molecular formula C19H17ClN4O3 B3529846 4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3529846.png)
4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone
描述
4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is a synthetic compound with potential pharmaceutical applications. The compound is also known as TAK-915 and is classified as a central nervous system (CNS) drug. TAK-915 has been investigated for its potential to treat cognitive impairment, schizophrenia, and other CNS disorders.
作用机制
The exact mechanism of action of TAK-915 is not fully understood. However, it is believed that TAK-915 acts as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is involved in cognitive function, learning, and memory. By blocking the α7nAChR, TAK-915 may enhance cognitive function and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function and memory in animal models. In addition, TAK-915 has been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is important for cognitive function. TAK-915 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. These findings suggest that TAK-915 may have beneficial effects on brain function and plasticity.
实验室实验的优点和局限性
One advantage of TAK-915 is its selectivity for the α7nAChR. This selectivity may reduce the risk of side effects associated with non-selective nicotinic receptor antagonists. However, TAK-915 has not yet been tested in humans, and its safety and efficacy in clinical trials are unknown. In addition, the synthesis of TAK-915 is a multi-step process that requires expertise in organic chemistry.
未来方向
Future research on TAK-915 may focus on its potential therapeutic applications for cognitive impairment and CNS disorders. In addition, further studies may investigate the safety and efficacy of TAK-915 in clinical trials. Other future directions may include the development of more efficient synthesis methods and the investigation of the structure-activity relationship of TAK-915 and related compounds.
Conclusion:
In summary, TAK-915 is a synthetic compound with potential pharmaceutical applications for the treatment of cognitive impairment and CNS disorders. The synthesis of TAK-915 is a multi-step process that requires expertise in organic chemistry. TAK-915 acts as a selective antagonist of the α7nAChR and has been shown to improve cognitive function and memory in animal models. Future research may focus on the therapeutic potential of TAK-915 and related compounds, as well as the safety and efficacy of TAK-915 in clinical trials.
科学研究应用
TAK-915 has been investigated for its potential to treat cognitive impairment, schizophrenia, and other CNS disorders. Preclinical studies have shown that TAK-915 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. TAK-915 has also been shown to enhance memory consolidation and retrieval in rats. These findings suggest that TAK-915 may have therapeutic potential for the treatment of cognitive impairment and CNS disorders.
属性
IUPAC Name |
4-chloro-5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-17-15(13-21-24(19(17)26)14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-27-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZIXJXWYDUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3529777.png)
![4-amino-N-(2-methoxyphenyl)-7-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3529780.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3529788.png)
![N-[1-(3,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3529792.png)

![4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B3529802.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B3529806.png)
![dimethyl 4-(4-methyl-3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529814.png)

![4-benzyl-1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine](/img/structure/B3529825.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3529826.png)
![methyl 3-{[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3529830.png)

![4-{[(4-iodophenoxy)acetyl]amino}benzoic acid](/img/structure/B3529841.png)